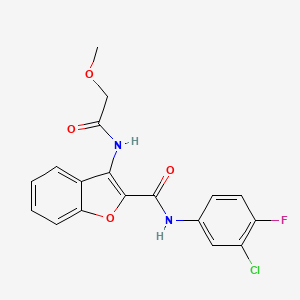
N-(3-chloro-4-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-4-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H14ClFN2O4 and its molecular weight is 376.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-Chloro-4-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzofuran core, which is known for its diverse biological properties. The presence of halogen substituents (chlorine and fluorine) and a methoxyacetamido group contributes to its pharmacological profile. The molecular formula is C16H15ClFNO3, with a molecular weight of approximately 333.75 g/mol.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship studies have shown that modifications at the benzofuran ring can enhance anticancer activity. For instance, the incorporation of halogen atoms at specific positions has been linked to increased selectivity towards cancer cells while minimizing toxicity to normal cells .
Table 1: Cytotoxic Activity of Related Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 5 | Significant cytotoxicity observed |
| Compound B | HL60 (Leukemia) | 0.1 | High selectivity for malignant cells |
| Compound C | M-HeLa | 10 | Induces apoptosis at higher concentrations |
The anticancer mechanism of benzofuran derivatives, including this compound, often involves the inhibition of DNA synthesis and induction of apoptosis. Studies have demonstrated that these compounds can cause single- and double-strand breaks in DNA, leading to cell death . Furthermore, the presence of electron-withdrawing groups like nitro or halogens enhances their cytotoxic potential by stabilizing reactive intermediates.
Case Studies
-
In Vitro Studies
A study conducted on various benzofuran derivatives demonstrated that those with halogen substitutions exhibited enhanced cytotoxic effects against cancer cell lines such as M-HeLa and Ehrlich ascitic carcinoma (EAC). The research highlighted that compounds with a methoxy group showed improved interaction with cellular targets, thereby increasing their effectiveness . -
In Vivo Studies
In vivo experiments using animal models have shown promising results for benzofuran derivatives in reducing tumor growth. For example, compounds similar to this compound were tested against xenograft models, revealing significant tumor reduction compared to controls .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific substituents on the benzofuran core:
- Halogen Positioning : The position of chlorine and fluorine atoms significantly affects the compound's biological activity.
- Functional Groups : The methoxyacetamido group enhances solubility and bioavailability, contributing to improved anticancer properties.
Table 2: Summary of SAR Findings
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Chlorine | Para | Increased cytotoxicity |
| Fluorine | Meta | Enhanced selectivity |
| Methoxy | C-3 | Improved solubility |
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O4/c1-25-9-15(23)22-16-11-4-2-3-5-14(11)26-17(16)18(24)21-10-6-7-13(20)12(19)8-10/h2-8H,9H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTQRUMDUJWPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













